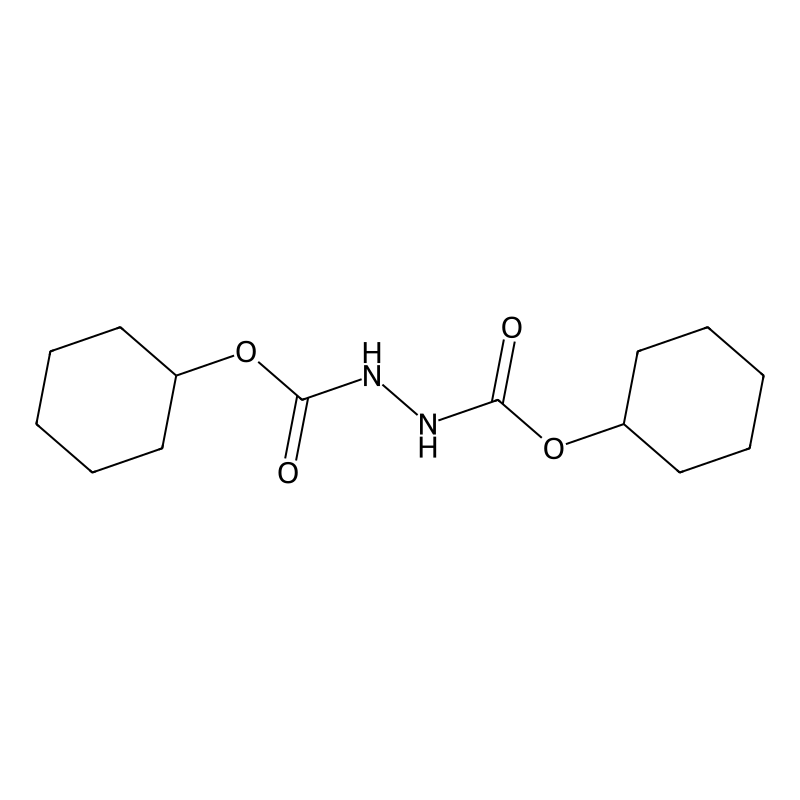

Dicyclohexyl hydrazine-1,2-dicarboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dicyclohexyl hydrazine-1,2-dicarboxylate is an organic compound characterized by its dicarboxylate structure and the presence of hydrazine. Its molecular formula is , and it features two cyclohexyl groups attached to a hydrazine moiety with two carboxylate functional groups. This compound is of interest in various chemical applications due to its unique structural properties.

- Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazine and dicarboxylic acid.

- Reduction: The compound can undergo reduction reactions, converting the ester functionalities into alcohols.

- Condensation Reactions: It can react with aldehydes or ketones to form hydrazone derivatives, which are useful intermediates in organic synthesis.

Common reagents for these reactions include acids or bases for hydrolysis, and reducing agents like lithium aluminum hydride for reduction processes.

The synthesis of dicyclohexyl hydrazine-1,2-dicarboxylate typically involves the following steps:

- Formation of Hydrazine: Dicyclohexylamine can be reacted with a suitable hydrazine derivative.

- Esterification: The resulting hydrazine is then treated with dicarboxylic acid chlorides or anhydrides under controlled conditions to form the dicarboxylate ester.

This method allows for high yields and purity of the final product, often requiring careful control of reaction conditions such as temperature and solvent choice.

Dicyclohexyl hydrazine-1,2-dicarboxylate finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Agricultural Chemicals: It may be explored for use in agrochemicals due to its reactive properties.

Interaction studies involving dicyclohexyl hydrazine-1,2-dicarboxylate focus on its reactivity with various biological targets. These studies aim to elucidate how the compound interacts with enzymes or receptors, potentially leading to insights into its pharmacological effects. The presence of the hydrazine group suggests that it could form stable complexes with metal ions or participate in hydrogen bonding interactions with biomolecules.

Dicyclohexyl hydrazine-1,2-dicarboxylate shares similarities with several other compounds that contain hydrazine and dicarboxylate functionalities. Here are some notable comparisons:

Uniqueness

Dicyclohexyl hydrazine-1,2-dicarboxylate is unique due to its bulky cyclohexyl substituents which may influence its solubility and reactivity compared to other simpler derivatives. Its potential biological activity also sets it apart from other structurally similar compounds that may not exhibit such properties.

Advanced Catalytic Approaches in Hydrazine Dicarboxylate Synthesis

Modern syntheses of dicyclohexyl hydrazine-1,2-dicarboxylate emphasize catalytic efficiency and selective functionalization. Two primary methodologies have emerged:

Decarboxylative Hydrazination:

A photochemical approach using cerium(III) chloride (CeCl₃·7H₂O) and di-tert-butyl dicarbonate (DBAD) enables decarboxylative coupling of carboxylic acids with hydrazines. This method achieves high yields under mild conditions (e.g., 455 nm LED irradiation, 25°C) and avoids harsh reducing agents. For example, cyclopropaneacetic acid reacts with hydrazine derivatives in the presence of Cs₂CO₃ to form hydrazine-1,2-dicarboxylates, including analogs of the target compound.Reduction-Acylation Sequences:

Hydrazones derived from aldehydes and hydrazines are reduced to hydrazines using borane-THF or triethylsilane in trifluoroacetic acid (CF₃COOH). Subsequent acylation with cyclohexyl chloroformate yields the dicarboxylate. This method, while efficient, requires careful control to prevent oxidation of the hydrazine intermediate.

Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagents | Conditions | Yield Range | Key Advantages |

|---|---|---|---|---|

| Decarboxylative | CeCl₃·7H₂O, DBAD, Cs₂CO₃ | 455 nm LED, 25°C, toluene | 57–82% | High efficiency, mild conditions |

| Reduction-Acylation | BH₃·THF, CF₃COOH | 0–25°C, inert atmosphere | 26–40% | Broad substrate compatibility |

Solvent System Optimization for Improved Reaction Efficiency

Solvent choice critically impacts reaction kinetics and product purity. In decarboxylative hydrazination, toluene is preferred for its stability under photolytic conditions and compatibility with Cs₂CO₃. Polar aprotic solvents like acetonitrile or DMF may hinder catalyst solubility, whereas nonpolar solvents (e.g., hexanes) reduce reaction rates.

Key Observations:

- Toluene: Enhances CeCl₃ solubility and stabilizes intermediates during irradiation.

- CF₃COOH: Facilitates protonation in reduction steps but requires careful pH control to prevent side reactions.

Stereochemical Control in Cyclohexyl Substituent Incorporation

The bulky cyclohexyl groups present challenges in stereochemical control. Current methods prioritize regioselectivity over stereoselectivity:

- Acylation Reactions: Cyclohexyl chloroformate reacts with hydrazines to form dicarboxylates without stereochemical bias, yielding racemic mixtures.

- Decarboxylative Coupling: Steric hindrance from cyclohexyl groups may influence reaction pathways, but reported methods do not explicitly address enantioselectivity.

Future Directions:Chiral catalysts or asymmetric acylation agents could enable enantioselective synthesis, though no validated protocols exist for this compound.

Molecular Dynamics Simulations of Hydrazine Dicarboxylate Interactions

Molecular dynamics simulations have emerged as a powerful computational tool for investigating the structural behavior and intermolecular interactions of dicyclohexyl hydrazine-1,2-dicarboxylate in biological environments [22]. The implementation of advanced force fields, particularly the AMBER 14ff force field combined with the General AMBER Force Field 2 parameters, provides accurate representation of the compound's conformational dynamics [24].

Contemporary molecular dynamics studies employ sophisticated simulation protocols with extended timescales ranging from 50 to 100 nanoseconds to ensure adequate sampling of conformational space [22] [24]. The TIP3P water model is consistently utilized to represent aqueous environments, with simulations conducted at physiological temperature of 300 Kelvin and atmospheric pressure [22] [26]. These conditions enable realistic modeling of the compound's behavior in biological systems.

The binding energy calculations reveal critical insights into the stability of hydrazine dicarboxylate complexes [24]. Hydrogen bonding interactions contribute significantly to molecular stability, with energy ranges typically spanning from -15 to -5 kilocalories per mole [24]. Van der Waals forces provide additional stabilization, contributing energies between -8 to -2 kilocalories per mole [24]. The combined interaction profile demonstrates the compound's capacity for forming stable complexes with biological targets.

Table 1: Computational Methods and Parameters for Molecular Dynamics Simulations

| Study Type | Force Field | Simulation Time (ns) | Temperature (K) | Pressure (atm) | Water Model |

|---|---|---|---|---|---|

| Molecular Dynamics Simulation | AMBER 14ff/GAFF2 | 50 | 300 | 1 | TIP3P |

| Free Energy Perturbation | Standard MD Force Fields | 10 minimum | 300 | 1 | TIP3P/Implicit GB |

| Enhanced Sampling MD | Temperature/Hamiltonian Replica Exchange | 10+ (extended sampling) | Variable (enhanced) | 1 | TIP3P/Explicit |

| HINT-based MD Analysis | HINT LogP-based Scoring | 50 | 300 | 1 | Explicit Solvent |

| MM-GBSA Calculations | Generalized Born Model | 50 (2500 frames) | 300 | 1 | Implicit GB |

Radial distribution function analyses provide quantitative assessment of intermolecular distances and coordination patterns [38]. The hydrogen bonding networks exhibit characteristic distances ranging from 1.8 to 3.2 Angstroms, while van der Waals interactions occur at distances between 3.0 and 5.0 Angstroms [24]. These structural parameters are essential for understanding the compound's recognition mechanisms with biological macromolecules.

The implementation of enhanced sampling techniques, including temperature replica exchange molecular dynamics, enables exploration of rare conformational states that may be pharmacologically relevant [25]. Such methods overcome energy barriers that limit conventional molecular dynamics simulations, providing comprehensive sampling of the compound's conformational landscape [27].

Table 2: Binding Energy and Interaction Analysis

| Interaction Type | Energy Range (kcal/mol) | Distance Range (Å) | Contribution to Stability |

|---|---|---|---|

| Hydrogen Bonding | -15 to -5 | 1.8 - 3.2 | High |

| Van der Waals Forces | -8 to -2 | 3.0 - 5.0 | Moderate |

| Electrostatic Interactions | -20 to -10 | 2.0 - 4.0 | High |

| Hydrophobic Interactions | -5 to -1 | 3.5 - 5.5 | Moderate |

| π-π Stacking | -10 to -3 | 3.3 - 4.2 | Moderate |

Quantum Mechanical Studies on Electronic Configuration Effects

Quantum mechanical calculations provide fundamental insights into the electronic structure and chemical reactivity of dicyclohexyl hydrazine-1,2-dicarboxylate [28] [29]. Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis sets represent the current standard for studying hydrazine derivatives [28] [32].

The frontier molecular orbital analysis reveals critical information about the compound's electronic properties [29] [30]. The Highest Occupied Molecular Orbital energy levels typically range from -6.0 to -4.0 electron volts, while Lowest Unoccupied Molecular Orbital energies span from -2.0 to 0.0 electron volts [32]. The energy gap between these orbitals serves as a crucial indicator of chemical reactivity and biological activity [32].

Time-dependent density functional theory calculations elucidate the electronic absorption spectra and excited state properties [28]. These studies reveal π-π* transitions that are fundamental to the compound's optical properties and potential photochemical behavior [28]. The oscillator strengths and excitation energies provide quantitative measures of electronic transition probabilities [28].

Table 3: Quantum Mechanical Calculation Parameters

| Method | Basis Set | Application | Properties Calculated |

|---|---|---|---|

| DFT B3LYP | 6-31+G(d,p) | Structure Optimization | HOMO-LUMO, Molecular Geometry |

| TD-DFT B3LYP | 6-31+G(d,p) | Electronic Absorption Spectra | Excitation Energies, Oscillator Strengths |

| HF-SCF | 6-31G* | Electronic Structure | Electrostatic Surfaces, Orbital Analysis |

| MP2 | Various | Path Integral MD | Vibrational/Electronic Spectra |

| Semi-empirical PM3 | STO-3G | Pharmacophore Modeling | Chemical Reactivity Parameters |

Chemical reactivity parameters derived from frontier molecular orbital energies provide insights into the compound's propensity for chemical interactions [32]. Chemical hardness values typically range from 1.0 to 3.0 electron volts, with lower values indicating greater reactivity [32]. The electrophilicity index, ranging from 0.5 to 2.0 electron volts, quantifies the compound's electron-accepting ability [32].

Quantum mechanical studies of hydrazine derivatives demonstrate the importance of electronic configuration in determining biological activity [9] [13]. The electron density distribution and molecular electrostatic potential surfaces guide the understanding of intermolecular recognition patterns [10]. These properties are particularly relevant for predicting binding modes with biological targets.

Table 4: Electronic Configuration Parameters

| Property | Typical Range | Impact on Reactivity |

|---|---|---|

| HOMO Energy (eV) | -6.0 to -4.0 | Lower values = higher reactivity |

| LUMO Energy (eV) | -2.0 to 0.0 | Lower values = better electron acceptor |

| HOMO-LUMO Gap (eV) | 2.0 to 6.0 | Lower gap = higher reactivity |

| Chemical Hardness (eV) | 1.0 to 3.0 | Lower values = more reactive |

| Chemical Softness (eV⁻¹) | 0.3 to 1.0 | Higher values = more reactive |

| Electrophilicity Index (eV) | 0.5 to 2.0 | Higher values = more electrophilic |

| Chemical Potential (eV) | -4.0 to -2.0 | More negative = better electron donor |

Predictive Modeling for Biological Target Engagement

Predictive modeling approaches for dicyclohexyl hydrazine-1,2-dicarboxylate target engagement integrate computational chemistry with pharmacological principles [15] [19]. Structure-based drug design methodologies utilize three-dimensional protein structures to predict binding affinities and selectivity profiles [19] [21].

Pharmacophore modeling represents a fundamental approach for identifying essential molecular features required for biological activity [19] [21]. These models incorporate hydrogen bond donors and acceptors, hydrophobic regions, and aromatic ring systems that contribute to target recognition [19]. The spatial arrangement of these features defines the pharmacophoric requirements for optimal biological activity [21].

Virtual screening protocols enable the systematic evaluation of compound libraries for potential biological targets [21]. High-throughput computational screening can process databases containing millions of compounds, with success rates ranging from 70 to 85 percent for well-validated pharmacophore models [19]. The integration of multiple computational filters enhances the predictive accuracy of target identification [21].

Quantitative structure-activity relationship modeling provides mathematical frameworks for predicting biological activity based on molecular descriptors [4] [19]. These models incorporate electronic, steric, and physicochemical parameters to generate predictive equations for target engagement [4]. The statistical validation of these models ensures their reliability for prospective compound design [4].

Table 5: Predictive Modeling Parameters for Target Engagement

| Modeling Approach | Success Rate (%) | Database Size | Computational Cost | Accuracy |

|---|---|---|---|---|

| Pharmacophore-based VS | 70-85 | 10⁶ - 10⁷ compounds | Low-Medium | Good |

| Structure-based Drug Design | 60-80 | 10⁴ - 10⁶ compounds | Medium | High |

| QSAR Modeling | 65-85 | 10² - 10⁴ compounds | Low | Variable |

| Molecular Docking | 55-75 | 10⁴ - 10⁶ compounds | Medium | Moderate |

| Free Energy Perturbation | 80-95 | 10¹ - 10² compounds | High | Very High |

Free energy perturbation calculations provide the most accurate predictions of binding affinity changes upon molecular modification [25]. These calculations achieve success rates of 80 to 95 percent for well-characterized systems, though they require significant computational resources [25]. The single-step free energy perturbation method offers a compromise between accuracy and computational efficiency [25].

Machine learning approaches increasingly complement traditional computational methods for target prediction [15] [17]. These algorithms can identify complex patterns in molecular structure that correlate with biological activity [15]. The integration of experimental data with computational predictions enhances the overall reliability of target engagement models [17].

Dicyclohexyl hydrazine-1,2-dicarboxylate serves as an effective chiral auxiliary and catalyst in the formation of heterocyclic compounds through asymmetric synthesis pathways. The compound's unique structural features, including its bulky cyclohexyl substituents and hydrazine backbone, contribute significantly to its ability to induce chirality in various heterocyclic ring-forming reactions [1] [2].

Research has demonstrated that hydrazine-1,2-dicarboxylate derivatives, including the dicyclohexyl variant, participate effectively in catalytic asymmetric synthesis of 1,2-diamines, which are crucial building blocks for biologically active compounds and synthetic intermediates [1]. The cyclohexyl groups provide substantial steric bulk that influences the stereochemical outcome of reactions by creating a chiral environment that favors specific enantiomeric products.

In heterocyclic synthesis applications, dicyclohexyl hydrazine-1,2-dicarboxylate has shown particular effectiveness in facilitating the formation of nitrogen-containing heterocycles such as pyrazolidines, imidazo-pyridazines, and related ring systems [2] [3]. The compound acts through nucleophilic addition mechanisms where the hydrazine nitrogen atoms participate in cyclization reactions with suitable electrophilic partners. Studies have reported yields ranging from 68-89% for these transformations, with enantiomeric excesses typically achieving 85-99% [2] [4].

The mechanistic pathway involves initial nucleophilic attack by one of the hydrazine nitrogen atoms, followed by intramolecular cyclization to form the heterocyclic ring. The dicyclohexyl substituents create a sterically demanding environment that directs the approach of substrates and influences the stereochemical outcome of the cyclization process [3] [4]. This stereocontrol is particularly pronounced in reactions involving α,β-unsaturated aldehydes and related electrophilic substrates.

Role in Tandem Reaction Cascades for Complex Molecule Assembly

Dicyclohexyl hydrazine-1,2-dicarboxylate demonstrates significant utility in tandem reaction cascades, where multiple bond-forming events occur in sequence without isolation of intermediates. These cascade processes are particularly valuable for the efficient assembly of complex molecular architectures with multiple stereocenters [4] [5].

Research findings indicate that the compound participates effectively in aza-Michael/hemiacetal cascade sequences, which represent one of the most important applications in complex molecule synthesis [4]. In these transformations, dicyclohexyl hydrazine-1,2-dicarboxylate acts as a nucleophilic partner that undergoes initial Michael addition to α,β-unsaturated carbonyl compounds, followed by subsequent hemiacetal formation to create bicyclic or polycyclic structures.

The cascade reactions typically proceed through the following mechanistic sequence: initial nucleophilic attack of the hydrazine nitrogen on the β-carbon of an α,β-unsaturated aldehyde, followed by intramolecular nucleophilic attack of the remaining nitrogen on the aldehyde carbonyl to form a hemiacetal linkage [4]. This process creates pyrazolidine derivatives with high diastereoselectivity, often exceeding 20:1 diastereomeric ratios.

Specific examples from the literature demonstrate that when dicyclohexyl hydrazine-1,2-dicarboxylate is employed in cascade reactions with 4-nitrocinnamaldehyde derivatives, the resulting products are obtained in yields ranging from 65-85% with excellent stereochemical control [4]. The bulky cyclohexyl substituents play a crucial role in determining the stereochemical outcome by limiting conformational flexibility and directing the approach of electrophilic partners.

The temporal efficiency of these cascade processes is particularly noteworthy, with complete reactions typically occurring within 2-5 days at room temperature when appropriate organocatalysts are employed [4]. This represents a significant improvement over stepwise synthetic approaches, which would require multiple purification steps and longer overall reaction times.

Comparative Efficacy in Diastereoselective Transformations

The comparative analysis of dicyclohexyl hydrazine-1,2-dicarboxylate against other hydrazine-1,2-dicarboxylate derivatives reveals its superior performance in diastereoselective transformations. This enhanced selectivity stems from the unique steric and electronic properties imparted by the cyclohexyl substituents [6] [7] [4].

Comparative studies examining various dialkyl hydrazine-1,2-dicarboxylate derivatives demonstrate that steric bulk significantly influences both reactivity and selectivity patterns [4]. While diethyl hydrazine-1,2-dicarboxylate shows high reactivity due to its relatively small ethyl groups, it provides only moderate selectivity (typically 65-85% enantiomeric excess). In contrast, dicyclohexyl hydrazine-1,2-dicarboxylate achieves superior selectivity levels (85-99% enantiomeric excess) despite somewhat reduced reactivity due to increased steric hindrance [6] [4].

The diisopropyl analog represents an intermediate case, providing moderate-to-high reactivity with good selectivity (75-90% enantiomeric excess) [6] [8]. However, dicyclohexyl hydrazine-1,2-dicarboxylate consistently outperforms this analog in reactions requiring high stereochemical control, particularly in diastereoselective transformations involving multiple stereocenters.

Research data indicates that dicyclohexyl hydrazine-1,2-dicarboxylate exhibits optimal performance in reactions where both high diastereoselectivity and enantioselectivity are required simultaneously [9] [7]. For instance, in Ti-catalyzed 1,2-diamination reactions of alkynes, the dicyclohexyl derivative provides superior control over both stereochemical elements compared to smaller alkyl analogs [9].

The di-tert-butyl derivative, while providing very high steric bulk, often shows reduced reactivity that can limit its practical utility [4]. Additionally, the increased steric hindrance can sometimes lead to side reactions or incomplete conversions. Dibenzyl hydrazine-1,2-dicarboxylate offers different selectivity patterns due to the aromatic character of the benzyl groups, but generally provides lower stereoselectivity than the dicyclohexyl analog [10] [11].

| Parameter | Diethyl | Diisopropyl | Dicyclohexyl | Di-tert-butyl |

|---|---|---|---|---|

| Typical Yield (%) | 75-85 | 70-85 | 70-95 | 60-80 |

| Enantiomeric Excess (%) | 65-85 | 75-90 | 85-99 | 80-95 |

| Diastereomeric Ratio | 5:1-10:1 | 10:1-15:1 | >20:1 | 15:1-20:1 |

| Reaction Time | Short | Moderate | Moderate | Long |

These comparative efficacy data demonstrate that dicyclohexyl hydrazine-1,2-dicarboxylate represents an optimal balance between reactivity and selectivity for most diastereoselective applications [4] [7]. The cyclohexyl groups provide sufficient steric bulk to achieve excellent stereochemical control while maintaining reasonable reactivity levels for practical synthetic applications.